2,2-Dimethylpropanethial
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Overview
Description
2,2-Dimethylpropanethial is an organic compound characterized by its unique structure, which includes a thioether group attached to a neopentane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropanethial typically involves the reaction of neopentane derivatives with sulfur-containing reagents. One common method includes the reaction of neopentyl chloride with sodium hydrosulfide under controlled conditions to yield this compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include steps such as distillation and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropanethial undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thioether.
Substitution: It can participate in nucleophilic substitution reactions, where the thioether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethylpropanethial has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropanethial involves its interaction with various molecular targets. The thioether group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Neopentane: A hydrocarbon with a similar neopentane skeleton but without the thioether group.
2,2-Dimethylpropane: Another hydrocarbon with a similar structure but different functional groups.
2,2-Dimethylpropanal: An aldehyde derivative with a similar carbon backbone.
Uniqueness
2,2-Dimethylpropanethial is unique due to the presence of the thioether group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that other similar compounds may not be suitable for.
Properties
CAS No. |
81193-96-6 |
---|---|
Molecular Formula |
C5H10S |
Molecular Weight |
102.20 g/mol |
IUPAC Name |
2,2-dimethylpropanethial |
InChI |
InChI=1S/C5H10S/c1-5(2,3)4-6/h4H,1-3H3 |
InChI Key |
ANQHWGYYOWWJRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=S |
Origin of Product |
United States |
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